molecular formula C23H20N2O3 B11657943 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide

Cat. No.: B11657943
M. Wt: 372.4 g/mol
InChI Key: YHEQVPNGNDZSSY-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide is a complex organic molecule It features a benzamide group attached to a bicyclic isoindoline structure, which is further substituted with a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to yield the hexahydro derivative.

    Introduction of the Dioxo Group: The dioxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the dioxo group or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the isoindoline and dioxo groups, making it less complex.

    4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide: Similar structure but without the 4-methylphenyl substitution.

Uniqueness

The uniqueness of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methylphenyl)benzamide lies in its combination of the isoindoline core, dioxo group, and benzamide moiety. This combination provides a versatile scaffold for further functionalization and exploration in various fields of research.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C23H20N2O3/c1-13-2-8-17(9-3-13)24-21(26)14-6-10-18(11-7-14)25-22(27)19-15-4-5-16(12-15)20(19)23(25)28/h2-11,15-16,19-20H,12H2,1H3,(H,24,26)

InChI Key

YHEQVPNGNDZSSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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